FBDD Rule-of-Three Compliance
6-Pyrrolidin-1-ylpyridine-2-carbonitrile satisfies all three physicochemical criteria of the 'Rule of Three' (Ro3) for fragment-based screening—MW ≤ 300 Da, cLogP ≤ 3, and H-bond donors ≤ 3—making it directly applicable in fragment library construction, whereas typical lead-like compounds (MW 350–500 Da) exceed Ro3 thresholds and are unsuitable for fragment screening [1]. The compound's measured values (MW 173.21 Da, cLogP 1.62, HBD 0, HBA 3, rotatable bonds 1, PSA 39.92 Ų) place it in the optimal fragment property space for both NMR-based and crystallographic fragment screening campaigns, where low complexity (Fsp³-enriched pyrrolidine ring providing 3D character) enhances hit-to-lead developability [2].
| Evidence Dimension | Fragment Rule-of-Three (Ro3) compliance vs. lead-like space |
|---|---|
| Target Compound Data | MW 173.21 Da; cLogP 1.62; HBD 0; HBA 3; Rotatable bonds 1; PSA 39.92 Ų |
| Comparator Or Baseline | Ro3 thresholds: MW ≤ 300 Da, cLogP ≤ 3, HBD ≤ 3; Typical lead-like compounds: MW 350–500 Da, cLogP 3–5 |
| Quantified Difference | MW is 42% below the Ro3 upper limit; cLogP is 1.38 log units below the Ro3 ceiling; 0 HBD provides maximal ligand efficiency potential |
| Conditions | Calculated/measured physicochemical properties per chemsrc.com and Chem960 database |
Why This Matters
For procurement of fragment screening libraries, Ro3 compliance is a binary inclusion/exclusion gate; this compound qualifies whereas lead-like analogs do not, making it the appropriate choice for FBDD programs.
- [1] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. doi:10.1016/S1359-6446(03)02831-9. View Source
- [2] TargetMol. 6-(Pyrrolidin-1-yl)pyridine-2-carbonitrile (Fr12193): Fragment molecule for molecular linking, expansion, and modification; drug discovery scaffold. CAS 160017-13-0. View Source
